Oleyl trifluoromethyl ketone

Übersicht

Beschreibung

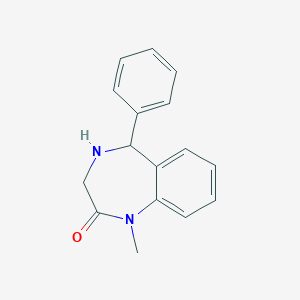

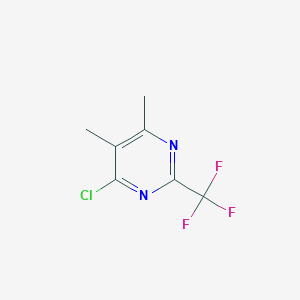

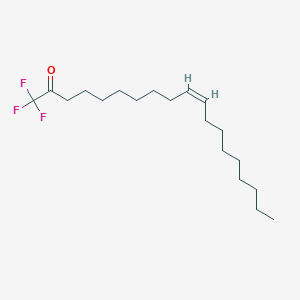

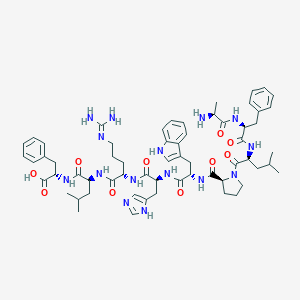

Oleyl trifluoromethyl ketone is an analog of oleic acid where the COOH group is replaced by a trifluoromethyl ketone . It is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) in both humans and rats .

Synthesis Analysis

Trifluoromethyl ketones (TFMKs), such as Oleyl trifluoromethyl ketone, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . Various methods are available for their synthesis, including the oxidation of trifluoromethyl alcohols, nucleophilic trifluoromethylation reactions, and electrophilic-type reactions . A method has been developed that enables the formation of trifluoromethyl ketones from readily available methyl esters using fluoroform .Molecular Structure Analysis

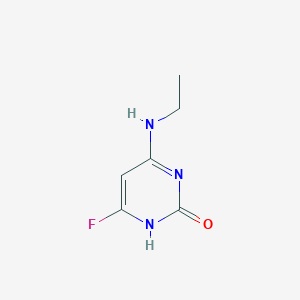

The molecular formula of Oleyl trifluoromethyl ketone is C19H33F3O . It is a long-chain molecule with a trifluoromethyl ketone group attached to one end.Chemical Reactions Analysis

Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They can be synthesized through various methods, including the oxidation of trifluoromethyl alcohols, nucleophilic trifluoromethylation reactions, and electrophilic-type reactions .Physical And Chemical Properties Analysis

The molecular weight of Oleyl trifluoromethyl ketone is 334.5 g/mol . It has a high XLogP3-AA value of 8.5, indicating its lipophilic nature . It has no hydrogen bond donors and four hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Synthesis

Oleyl trifluoromethyl ketone serves as a valuable synthetic target in medicinal chemistry due to its trifluoromethyl group, which can significantly alter the biological activity of pharmaceutical compounds. It is used as a key intermediate in the synthesis of fluorinated pharmacons, which are compounds that contain a fluorine atom and have increased metabolic stability, bioavailability, and selectivity .

Asymmetric Hydrogenation

This compound is utilized in the asymmetric hydrogenation of ketones, a process important for producing chiral secondary alcohols. These alcohols are crucial for the synthesis of various pharmaceuticals. The stereoelectronic properties of Oleyl trifluoromethyl ketone make it a challenging substrate, but recent advancements in catalysis have enabled efficient and enantioselective hydrogenation .

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Oleyl trifluoromethyl ketone has been identified as a potent inhibitor of FAAH, an enzyme that breaks down fatty acid amides. This inhibition can lead to increased levels of endocannabinoids, which are involved in pain, mood, and appetite regulation. It has shown significant inhibition of FAAH activities in both human and rat models, which could have therapeutic implications .

Wirkmechanismus

Target of Action

Oleyl trifluoromethyl ketone is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a member of the serine hydrolase family of enzymes and is the principal catabolic enzyme for the fatty acid amides (FAAs) that hydrolyzes both oleamide and anandamide as well as several other fatty acid amides .

Mode of Action

Oleyl trifluoromethyl ketone interacts with its target, FAAH, by inhibiting its activity. In transfected COS-7 cells, 10 μM oleyl trifluoromethyl ketone inhibited hydrolysis of oleamide by human and rat FAAH activities by 95.7% and 94.8%, respectively .

Biochemical Pathways

The primary biochemical pathway affected by oleyl trifluoromethyl ketone is the metabolism of fatty acid amides. By inhibiting FAAH, oleyl trifluoromethyl ketone prevents the breakdown of fatty acid amides, leading to an increase in their levels

Result of Action

The inhibition of FAAH by oleyl trifluoromethyl ketone results in increased levels of fatty acid amides. This can have various molecular and cellular effects, depending on the specific fatty acid amide whose levels are increased .

Eigenschaften

IUPAC Name |

(Z)-1,1,1-trifluorononadec-10-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJGXPSMVNTNQL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleyl trifluoromethyl ketone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66414.png)

![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)